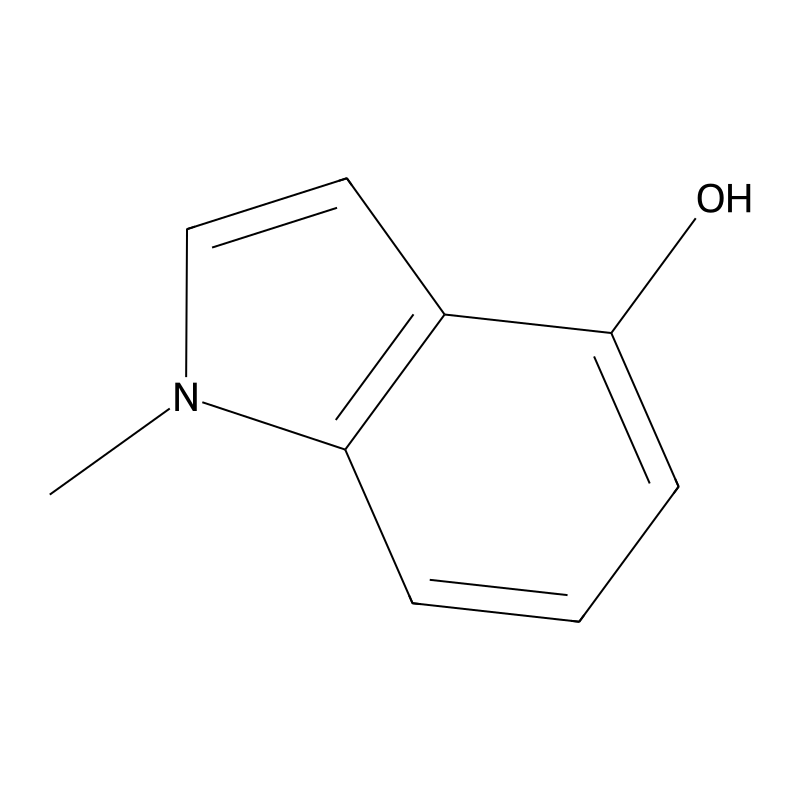

1-Methyl-1H-indol-4-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Indole derivatives, including 1-Methyl-1H-indol-4-OL, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- The methods of application or experimental procedures vary widely depending on the specific biological activity being targeted. For example, in antiviral research, specific indole derivatives were prepared and tested in vitro for antiviral activity against a broad range of RNA and DNA viruses .

- The results or outcomes obtained also vary. For instance, certain indole derivatives showed inhibitory activity against influenza A with IC50 values ranging from 0.4 to 2.1 μmol/L .

- 1-Methyl-1H-indol-4-OL can be useful in the enantioselective preparation of β-aryloxy-β-keto esters via chlorination of β-keto esters and subsequent SN2 reactions with phenols .

- The method involves the chlorination of β-keto esters, followed by SN2 reactions with phenols .

- The results of this method are not specified in the source .

Pharmaceutical Research

Chemical Synthesis

- Indoles are frequently used in the synthesis of various organic compounds and have been applied in multicomponent reactions .

- The methods of application involve the use of indole in reactions with multiple components to synthesize various heterocyclic compounds .

- The results of these reactions are the formation of new heterocycles with chemical and biomedical relevance .

- Indole derivatives are prevalent moieties present in selected alkaloids .

- The methods of application involve the synthesis of indole derivatives as part of the larger alkaloid structure .

- The results of these methods are the formation of alkaloids, which have various biological activities .

- 1-Methyl-1H-indol-2-ol, a close relative of 1-Methyl-1H-indol-4-OL, has been used in the synthesis of 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitriles .

- The method involves a one-pot multicomponent cyclocondensation reaction .

- The result of this method is the formation of pyridoindole derivatives .

Multicomponent Reactions

Alkaloid Synthesis

Synthesis of Pyridoindole Derivatives

1-Methyl-1H-indol-4-OL is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol. This compound features an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, with a methyl group and a hydroxyl group at the 1 and 4 positions, respectively. The compound is classified under the category of indole derivatives and has garnered attention due to its potential biological activities and applications in medicinal chemistry .

- Limited data: Currently, there is limited publicly available information on the specific hazards associated with 1-Methyl-1H-indol-4-ol. As with any new compound, following safe laboratory practices when handling it is essential.

Please note:

- The information provided is based on publicly available scientific research and may not be exhaustive.

- Further research is necessary to fully understand the properties, applications, and safety profile of 1-Methyl-1H-indol-4-ol.

- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds or quinonoid structures.

- Substitution Reactions: The indole nitrogen can participate in electrophilic substitution reactions, allowing for the introduction of different functional groups.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions highlight the versatility of 1-Methyl-1H-indol-4-OL in synthetic organic chemistry .

Research indicates that 1-Methyl-1H-indol-4-OL exhibits various biological activities:

- Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in combating oxidative stress.

- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects: There is emerging evidence that it may have neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .

Several synthetic routes have been explored for the preparation of 1-Methyl-1H-indol-4-OL:

- Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form indole derivatives.

- Methylation Reactions: Methylation of 1H-indole can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

- Reduction Reactions: Reduction of corresponding indole derivatives can yield 1-Methyl-1H-indol-4-OL through selective reduction techniques .

1-Methyl-1H-indol-4-OL has several notable applications:

- Pharmaceuticals: Due to its biological activities, it is being investigated for potential use in drug development, particularly in areas related to neuroprotection and antimicrobial treatments.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

- Research Tool: Its unique structure makes it valuable for studying indole chemistry and its derivatives in various biological contexts .

Interaction studies involving 1-Methyl-1H-indol-4-OL focus on its binding affinity with various biological targets:

- Enzyme Inhibition: Studies have looked into its potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding: Investigations into its interaction with neurotransmitter receptors suggest possible implications in modulating neural activity.

These studies are crucial for understanding how 1-Methyl-1H-indol-4-OL may exert its biological effects and inform future therapeutic applications .

Several compounds share structural similarities with 1-Methyl-1H-indol-4-OL. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylindole | Indole derivative | Lacks hydroxyl group; primarily studied for its psychoactive properties. |

| 5-Ethoxy-1-methylindole | Indole derivative | Contains an ethoxy group; known for different biological activities. |

| 1-Methylindole-3-carboxylic acid | Indole derivative | Contains a carboxylic acid; studied for anti-inflammatory properties. |

The uniqueness of 1-Methyl-1H-indol-4-OL lies in its specific substitution pattern, which may confer distinct biological properties compared to these similar compounds. Its hydroxyl group at the 4-position is particularly significant, influencing both its reactivity and biological interactions .

1-Methyl-1H-indol-4-ol represents a methylated derivative of the indole ring system bearing a hydroxyl functional group at the 4-position [1]. The compound is systematically identified through the Chemical Abstract Service registry number 7556-37-8, which serves as its unique chemical identifier in scientific databases [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-methylindol-4-ol, reflecting the presence of a methyl substituent at the nitrogen-1 position and a hydroxyl group at carbon-4 of the indole framework [1] [3].

The molecular formula C9H9NO indicates the presence of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 147.17 grams per mole [1] [2]. The compound exists as a solid at room temperature with a documented melting point of 90 degrees Celsius and a boiling point of 316.8 ± 15.0 degrees Celsius at 760 millimeters of mercury [4] [5].

Table 1: Systematic Identification of 1-Methyl-1H-indol-4-ol

| Identifier Type | Value |

|---|---|

| Chemical Abstract Service Number | 7556-37-8 |

| PubChem Compound Identifier | 15825739 |

| Molecular Formula | C9H9NO |

| International Union of Pure and Applied Chemistry Name | 1-methylindol-4-ol |

| Simplified Molecular Input Line Entry System | CN1C=CC2=C1C=CC=C2O |

| International Chemical Identifier | InChI=1S/C9H9NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h2-6,11H,1H3 |

| International Chemical Identifier Key | WSMJTXVQAZYLAV-UHFFFAOYSA-N |

| Medical File Control Designation | MFCD09834885 |

| Data Systems Toxicology Substance Identifier | DTXSID50578648 |

The Simplified Molecular Input Line Entry System notation CN1C=CC2=C1C=CC=C2O provides a linear representation of the molecular structure, clearly indicating the connectivity pattern of atoms within the indole framework [1] [3]. The International Chemical Identifier key WSMJTXVQAZYLAV-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, enabling rapid database searches and molecular identification [1] [6].

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of 1-Methyl-1H-indol-4-ol is characterized by the planar indole ring system typical of aromatic heterocycles [7] [8]. Crystallographic studies of related indole derivatives demonstrate that the indole core maintains planarity with minimal deviation from the ideal aromatic geometry [7] [9]. The bicyclic structure consists of a pyrrole ring fused to a benzene ring, with the nitrogen atom at position 1 bearing the methyl substituent [8] [9].

Table 2: Computed Molecular Properties

| Property | Value |

|---|---|

| XLogP3-AA | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 147.068413911 Da |

| Topological Polar Surface Area | 25.2 Ų |

| Heavy Atom Count | 11 |

| Complexity | 148 |

The hydroxyl group at position 4 introduces hydrogen bonding capabilities to the molecule, as evidenced by the single hydrogen bond donor and acceptor count [1]. The rigid structure of the indole framework results in zero rotatable bonds, contributing to the compound's conformational stability [1]. Crystallographic analysis of similar indole derivatives reveals that the angle between indole planes in crystal structures typically ranges from 60.04 degrees to approximately 80 degrees, depending on intermolecular interactions [7] [9].

The planarity of the indole ring system is maintained through conjugation between the pyrrole and benzene portions of the molecule [8] [10]. Bond distances within the indole framework follow typical aromatic patterns, with carbon-carbon bond lengths ranging from 1.38 to 1.42 Angstroms and carbon-nitrogen bond distances of approximately 1.37 Angstroms [9] [11]. The hydroxyl group at position 4 exhibits typical carbon-oxygen bond distances of approximately 1.36 Angstroms [11].

Tautomeric Behavior and Resonance Stabilization

1-Methyl-1H-indol-4-ol exhibits tautomeric behavior characteristic of phenolic compounds, particularly involving keto-enol equilibrium between the hydroxyl form and a potential quinone methide structure [12] [13]. The presence of the hydroxyl group at position 4 enables the molecule to undergo tautomerization under specific conditions, with the enol form generally being favored in most solvents [12] [14].

Research on related indole derivatives demonstrates that compounds containing hydroxyl groups at the 4-position can exist in equilibrium between keto and enol tautomeric forms [12] [15]. The stability of the enol tautomer in 1-Methyl-1H-indol-4-ol is enhanced by the aromatic character of the indole ring system, which provides resonance stabilization [14] [16]. Density functional theory calculations on similar compounds indicate that the enol form is typically more stable by several kilocalories per mole compared to the keto form [17] [18].

The tautomeric equilibrium is influenced by solvent polarity, with polar solvents generally favoring the enol form through hydrogen bonding interactions [17] [19]. Nuclear magnetic resonance spectroscopy studies of related compounds show that the keto-enol ratio can vary significantly depending on the solvent system, with ratios ranging from 9:1 to nearly complete predominance of one form [12] [19]. The hydroxyl proton in the enol form typically appears as a broad signal in nuclear magnetic resonance spectra due to rapid exchange processes [19].

Resonance stabilization within the indole framework contributes to the overall stability of both tautomeric forms [20] [10]. The electron-rich nature of the indole ring system, particularly at positions 2 and 3, influences the distribution of electron density and affects the relative stability of different tautomeric structures [20] [10]. The methylation at nitrogen-1 modifies the electronic properties of the ring system compared to the unsubstituted indole, potentially affecting the tautomeric equilibrium position [14] [20].

Comparative Analysis with 3-Methyl-1H-indol-4-ol Isomer

The structural comparison between 1-Methyl-1H-indol-4-ol and its 3-Methyl-1H-indol-4-ol isomer reveals significant differences in molecular properties and behavior despite their identical molecular formula C9H9NO [1] [21]. The primary distinction lies in the position of methyl group substitution, with the former bearing the methyl group at nitrogen-1 and the latter at carbon-3 of the indole ring [1] [21].

Table 3: Comparative Molecular Properties

| Property | 1-Methyl-1H-indol-4-ol | 3-Methyl-1H-indol-4-ol |

|---|---|---|

| Molecular Formula | C9H9NO | C9H9NO |

| Molecular Weight | 147.17 g/mol | 147.17 g/mol |

| Chemical Abstract Service Number | 7556-37-8 | 1125-31-1 |

| International Union of Pure and Applied Chemistry Name | 1-methylindol-4-ol | 3-methyl-1H-indol-4-ol |

| Melting Point | 90°C | Not available |

| Boiling Point | 316.8 ± 15.0°C | Not available |

| Simplified Molecular Input Line Entry System | CN1C=CC2=C1C=CC=C2O | CC1=CNC2=C1C(=CC=C2)O |

| International Chemical Identifier Key | WSMJTXVQAZYLAV-UHFFFAOYSA-N | RYRARARYUZMODI-UHFFFAOYSA-N |

The different substitution patterns result in distinct electronic properties and reactivity profiles [21] [22]. In 1-Methyl-1H-indol-4-ol, the nitrogen methylation affects the basicity of the indole nitrogen and influences the overall electron distribution within the ring system [22] [10]. Conversely, 3-Methyl-1H-indol-4-ol retains the free nitrogen-hydrogen bond typical of unsubstituted indoles while introducing steric and electronic effects at the carbon-3 position [21] [22].

The Chemical Abstract Service registry numbers differ significantly between the two isomers, with 1-Methyl-1H-indol-4-ol assigned 7556-37-8 and 3-Methyl-1H-indol-4-ol assigned 1125-31-1 [1] [21]. This distinction reflects their recognition as separate chemical entities with potentially different biological and chemical properties [21] [22]. The International Chemical Identifier Keys also differ substantially, indicating distinct molecular connectivities despite the identical atomic composition [1] [21].

The position of methyl substitution influences the tautomeric behavior of these isomers [14] [22]. The nitrogen methylation in 1-Methyl-1H-indol-4-ol eliminates the possibility of nitrogen-hydrogen tautomerism that might occur in the 3-methyl isomer [14] [10]. Additionally, the electronic effects of carbon-3 methylation in 3-Methyl-1H-indol-4-ol may influence the stability of different tautomeric forms involving the hydroxyl group at position 4 [22] [13].

The Fischer indole synthesis remains one of the most important and widely utilized methods for constructing indole frameworks, particularly for 1-methyl-1H-indol-4-ol derivatives [1]. Recent advances have focused on optimizing reaction conditions to improve yields, reduce reaction times, and enhance environmental sustainability.

Microwave-Assisted Continuous Flow Synthesis

Modern Fischer indole synthesis has been revolutionized through microwave-assisted continuous flow methodologies [2]. The optimization of reaction conditions using dimethylsulfoxide, acetic acid, and water in a 2:1:1 ratio at 110°C has demonstrated remarkable efficiency. This system achieves conversion rates exceeding 99% within 140 minutes using the innovative "9+4+1 method" optimization strategy [3]. The continuous flow approach eliminates the need for pressure vessels and significantly reduces reaction times compared to traditional batch processes.

The microwave-enhanced methodology offers several advantages over conventional thermal heating [2]. Temperature control is more precise, leading to reduced side product formation and improved regioselectivity. The method successfully synthesizes indole derivatives with yields ranging from 85-99%, representing a substantial improvement over traditional approaches that typically achieve 60-80% yields [1].

Solvent System Optimization

Traditional Fischer indole synthesis often requires harsh acidic conditions and elevated temperatures for extended periods [1]. Modern approaches have identified optimal solvent combinations that enhance reaction efficiency while maintaining product quality. The dimethylsulfoxide/acetic acid/water system has proven particularly effective, providing homogeneous reaction conditions that prevent pipeline blockage issues commonly encountered in continuous flow setups [2].

Alternative solvent-free approaches have also shown promise, particularly for industrial applications [4]. Microwave irradiation of phenylhydrazine derivatives with carbonyl compounds on solid supports achieves indole formation in 45-60 seconds with yields of 50-75%. While yields are lower than solution-phase methods, the environmental benefits and simplified purification make this approach attractive for large-scale production.

Catalyst System Development

Traditional zinc chloride and hydrochloric acid catalysts have been supplemented with more efficient alternatives [5]. Ionic liquid catalysts, particularly imidazolium-based systems, demonstrate superior performance with 90-96% yields under milder conditions [6]. These catalysts offer the additional benefit of recyclability, addressing environmental concerns associated with traditional acidic catalysts.

The development of heterogeneous catalysts has opened new avenues for process intensification [5]. Zeolite-based catalysts improve yields by up to 30% compared to homogeneous systems while facilitating catalyst recovery and reuse. This advancement is particularly significant for industrial applications where catalyst cost and environmental impact are critical considerations.

Catalytic Methylation Techniques for N-Substitution

The regioselective N-methylation of indole derivatives represents a critical transformation in the synthesis of 1-methyl-1H-indol-4-ol [7]. Multiple catalytic approaches have been developed to achieve selective methylation while avoiding competing C-methylation reactions.

Borane-Catalyzed Methylation Systems

Tris(pentafluorophenyl)borane [B(C6F5)3] has emerged as a highly effective catalyst for direct C3 alkylation of indoles using amine-based alkylating agents [8]. This metal-free approach exploits the unique ability of boranes to cleave α-N C(sp3)-H bonds catalytically. The methodology demonstrates exceptional chemoselectivity, avoiding N-methylation of indole substrates and formation of 3,3'-bisindolylmethanes.

Quaternary Ammonium Salt-Based Methylation

Phenyl trimethylammonium iodide (PhMe3NI) has been developed as a safe, non-toxic methylating agent for indole N-methylation [7] [9]. This approach achieves absolutely monoselective N-methylation with yields up to 99% under mildly basic conditions. The methodology demonstrates exceptional functional group tolerance, including halides, ethers, nitro groups, aldehydes, esters, and nitriles.

The PhMe3NI system operates at temperatures between 80-120°C and produces N,N-dimethylamine as a stoichiometric byproduct [9]. This byproduct can be easily removed through acidic workup or column chromatography. The method extends to N-ethylation using phenyl triethylammonium iodide (PhEt3NI) with comparable efficiency.

Transition Metal-Catalyzed Approaches

Iridium-catalyzed methylation using methyltrifluoroborate as the methyl source has demonstrated remarkable C2-selectivity [10]. The system employs a pivaloyl directing group to achieve regioselective discrimination between C2 and C4 positions. Reaction conditions involve iridium catalyst (5 mol%), silver co-catalysts, and 1,2-dichloroethane at 115°C for 18 hours.

The iridium system achieves yields ranging from 61-96% with excellent C2 selectivity [10]. The methodology tolerates various N-substituted indoles, including methyl, ethyl, pentyl, hexyl, benzyl, and phenyl derivatives. Mechanistic studies indicate the formation of a five-membered iridacycle as the key intermediate, with reversible C-H bond metalation determining regioselectivity.

Environmental Methylation Using Dimethyl Carbonate

Dimethyl carbonate (DMC) has gained attention as an environmentally friendly methylating agent [11]. The system employs 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts to achieve N-methylation of indoles. DABCO catalysis produces exclusively N-methylated products, while DBU generates both N-methylated and N-methoxycarbonylated derivatives.

Mass spectrometric monitoring has revealed that DABCO and DBU operate through contrasting mechanisms [11]. The choice of catalyst significantly influences product distribution, with reaction conditions optimized at 90°C in dimethyl carbonate solvent. This green chemistry approach offers an attractive alternative to traditional methylating agents with reduced environmental impact.

Protective Group Strategies for Hydroxyindole Synthesis

The synthesis of 1-methyl-1H-indol-4-ol requires careful consideration of protective group strategies to prevent unwanted side reactions and enable selective transformations [12]. Multiple protection strategies have been developed for hydroxyl and nitrogen functionalities in indole derivatives.

Silyl-Based Protection Systems

Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) groups represent the most commonly employed protection for hydroxyl functionalities [13] [12]. TMS groups offer acid-labile protection that can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF). Installation typically involves trimethylsilyl chloride in the presence of base, providing quantitative protection under mild conditions.

TBS protection offers enhanced stability toward both acidic and basic conditions [12]. The bulky tert-butyl group provides steric protection against nucleophilic attack, making TBS ethers suitable for multi-step synthetic sequences. Deprotection can be achieved using TBAF or mild acid treatment, with the choice depending on the presence of other acid-sensitive functionalities.

Triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups provide even greater steric protection for challenging synthetic transformations [12]. These bulky silyl groups are particularly useful when selective protection of primary versus secondary hydroxyl groups is required. The increased steric bulk also enhances stability toward nucleophiles and mild acidic conditions.

Ether-Based Protection

Benzyl ether protection offers orthogonal deprotection through catalytic hydrogenolysis [13]. This protection strategy is particularly valuable in synthetic sequences where acid or fluoride-sensitive functionalities preclude the use of silyl protecting groups. Benzyl protection is typically installed using benzyl bromide and base, with deprotection achieved using hydrogen gas and palladium on carbon catalyst.

Methoxymethyl (MOM) protection provides acid-labile protection that is removed under conditions orthogonal to basic hydrolysis [14]. MOM ethers are installed using methoxymethyl chloride and base, with deprotection achieved using hydrochloric acid in methanol. This protection strategy is particularly useful for complex synthetic sequences requiring multiple deprotection steps.

Directing Group Strategies

Pivaloyl groups serve the dual purpose of protecting nitrogen functionalities while acting as directing groups for regioselective C-H functionalization [7] [10]. The pivaloyl group can be installed using pivaloyl chloride and base, providing robust protection that survives a wide range of reaction conditions. Deprotection is typically achieved using p-toluenesulfonic acid in ethylene glycol at elevated temperatures.

The pivaloyl directing group has proven particularly effective for C2-selective methylation and other functionalization reactions [10]. The carbonyl oxygen provides a coordination site for transition metal catalysts, enabling regioselective metalation and subsequent functionalization. This dual functionality makes pivaloyl protection an attractive choice for complex synthetic sequences.

Acyl Protection Systems

Acetyl protection represents a cost-effective approach for amine protection in indole derivatives [12]. Acetyl groups are installed using acetic anhydride and pyridine, providing protection that is stable under acidic conditions but readily removed under basic conditions. This orthogonality makes acetyl protection valuable for multi-step synthetic sequences.

Benzoyl protection offers enhanced stability compared to acetyl groups, particularly under nucleophilic conditions [12]. Benzoyl protection is typically more resistant to hydrolysis, requiring stronger basic conditions for removal. This enhanced stability can be advantageous in synthetic sequences involving strongly nucleophilic reagents or extended reaction times.

Microwave-Assisted and Solvent-Free Synthetic Approaches

The development of environmentally sustainable synthetic methodologies has driven innovation in microwave-assisted and solvent-free approaches for indole synthesis [4] [15]. These technologies offer significant advantages in terms of reaction efficiency, environmental impact, and process scalability.

Microwave-Enhanced Reaction Kinetics

Microwave irradiation provides more efficient heating compared to conventional thermal methods, resulting in accelerated reaction rates and improved yields [4]. The dielectric heating mechanism ensures uniform temperature distribution throughout the reaction mixture, eliminating hot spots and reducing side product formation. This enhanced heating efficiency is particularly beneficial for Fischer indole synthesis, where precise temperature control is critical for optimal yields.

Solvent-free microwave synthesis has demonstrated remarkable efficiency for indole preparation [16]. Reaction times are reduced from hours to minutes, with microwave irradiation at 540 watts for 45-60 seconds providing sufficient energy for cyclization. This dramatic reduction in reaction time translates to improved energy efficiency and reduced production costs for industrial applications.

The application of microwave technology to continuous flow synthesis represents a significant advancement in process intensification [3]. The combination of microwave heating with continuous flow processing enables precise control of residence time and temperature, resulting in highly reproducible reaction outcomes. This approach has achieved 99% yields for Fischer indole synthesis within optimized reaction windows.

Solid-Support Synthesis Strategies

Clay-supported synthesis has emerged as an effective solvent-free approach for indole preparation [4]. Montmorillonite K10 clay serves as both a solid support and mild acid catalyst, eliminating the need for added acid catalysts. The clay surface provides a heterogeneous environment that promotes reactant concentration and facilitates cyclization reactions.

Basic alumina support has proven effective for N-acylation and related transformations in indole synthesis [15]. The basic surface of alumina activates carboxylic acids and related electrophiles, enabling efficient coupling reactions under solvent-free conditions. Reaction times are typically reduced to 2-6 minutes under microwave irradiation, with yields ranging from 82-93%.

Phase transfer catalysis using polyethylene glycol (PEG) provides an intermediate approach between solution-phase and solid-phase synthesis [15]. PEG acts as a soluble polymeric support at elevated temperatures but becomes solid at room temperature, facilitating product isolation. This approach combines the advantages of homogeneous catalysis with simplified purification procedures.

Green Chemistry Applications

The development of environmentally benign synthetic methodologies has focused on eliminating toxic solvents and reducing waste generation [17]. Solvent-free synthesis significantly reduces environmental impact by eliminating the need for large volumes of organic solvents. Microwave heating further enhances sustainability by reducing energy consumption compared to conventional heating methods.

Deep eutectic solvents (DES) have emerged as sustainable alternatives to conventional organic solvents [5]. These solvents are typically formed from renewable starting materials and demonstrate low toxicity and biodegradability. The use of DES in Fischer indole synthesis has achieved yields comparable to conventional solvent systems while significantly reducing environmental impact.

Mechanochemical synthesis using ball mills represents an emerging approach for solvent-free indole preparation [18]. This methodology employs mechanical energy to promote chemical transformations, eliminating the need for solvents entirely. While still in early development, mechanochemical approaches have demonstrated promising results for indole synthesis with good yields and selectivity.

Process Intensification Strategies

The integration of microwave technology with other process intensification techniques has opened new possibilities for efficient indole synthesis [15]. Combination with ultrasonic irradiation provides additional activation energy, further accelerating reaction rates. The synergistic effect of microwave and ultrasonic irradiation has achieved reaction times as short as minutes for complex transformations.

Continuous flow microwave reactors enable precise control of reaction parameters while maintaining high throughput [3]. These systems provide consistent heating profiles and eliminate batch-to-batch variability. The scalability of continuous flow systems makes them particularly attractive for industrial applications where consistent product quality is essential.

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that must be addressed to enable commercial manufacture of 1-methyl-1H-indol-4-ol [19]. These challenges span technical, economic, and regulatory considerations that significantly impact process feasibility.

Raw Material Supply and Cost Considerations

Phenylhydrazine, a key starting material for Fischer indole synthesis, presents significant challenges for industrial production [20]. The compound is inherently unstable and prone to oxidation in air, requiring specialized storage and handling procedures. Commercial phenylhydrazine typically achieves only 95% purity, necessitating additional purification steps that increase production costs and complexity.

The cost structure of phenylhydrazine derivatives significantly impacts the economic viability of Fischer indole-based processes [20]. Alternative starting materials, such as 1,3-cyclohexanedione derivatives, offer potentially more cost-effective approaches. The development of synthetic routes that avoid phenylhydrazine entirely represents a strategic priority for industrial process development.

Supply chain reliability for specialized reagents poses additional challenges for large-scale production [19]. Many methylating agents and catalysts required for selective N-methylation are produced in limited quantities by specialty chemical suppliers. Establishing reliable supply chains for these materials requires long-term supplier relationships and potentially vertical integration strategies.

Heat and Mass Transfer Limitations

Scale-up of indole synthesis reactions encounters significant heat and mass transfer limitations that do not manifest at laboratory scale [19]. Fischer indole synthesis is typically exothermic, requiring careful temperature control to prevent runaway reactions and side product formation. Traditional batch reactors often suffer from inadequate heat removal capacity at industrial scale.

Continuous flow processing offers potential solutions to heat transfer limitations by providing enhanced surface area-to-volume ratios [21]. The reduced residence time in flow reactors also minimizes the opportunity for side reactions to occur. However, flow systems require specialized equipment and present their own challenges related to fouling and pressure drop.

Mass transfer limitations become particularly problematic in heterogeneous catalytic systems [19]. Solid-supported catalysts may suffer from diffusion limitations that reduce effective reaction rates at industrial scale. The design of reactor systems that provide adequate mixing while avoiding catalyst attrition requires careful engineering optimization.

Purification and Product Isolation

The purification of 1-methyl-1H-indol-4-ol from complex reaction mixtures presents significant challenges for industrial implementation [21]. Laboratory-scale syntheses often rely on column chromatography for purification, which is not economically viable at industrial scale. Alternative purification strategies based on crystallization, extraction, or distillation must be developed.

The development of crystallization-based purification requires extensive screening of solvent systems and crystallization conditions [21]. The identification of suitable polymorphs and the control of crystal habit represent additional complexity factors. Scale-up of crystallization processes requires pilot plant studies to validate process robustness and reproducibility.

Solvent recovery and recycling become critical economic factors at industrial scale [19]. The selection of solvent systems must consider not only reaction performance but also recovery efficiency and environmental impact. Distillation-based solvent recovery requires significant capital investment and energy consumption.

Process Control and Quality Assurance

Industrial production requires robust process control systems to ensure consistent product quality [19]. The optimization of reaction conditions must account for variability in raw material quality, equipment performance, and environmental conditions. Statistical process control methods must be implemented to monitor critical quality attributes.

Analytical method development for in-process monitoring represents a significant challenge for complex synthetic processes [19]. Real-time monitoring techniques such as near-infrared spectroscopy or mass spectrometry may be required to provide timely feedback for process control. The validation of these analytical methods requires extensive development and regulatory review.